molecular formula C14H10Cl2N2O3 B2928821 2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid

2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid

Cat. No.: B2928821
M. Wt: 325.1 g/mol
InChI Key: PIWYMPXOKMFVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid” is a chemical compound . It is also known as Pigment Red 188 .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H10Cl2N2O3 . Its average mass is 325.147 Da and its monoisotopic mass is 324.006836 Da .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its IUPAC name is 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl}benzoic acid . The InChI Code is 1S/C15H11Cl2NO3S/c16-9-5-10(17)7-11(6-9)18-14(19)8-22-13-4-2-1-3-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) .

Scientific Research Applications

1. Polymorphism and Pharmaceutical Potential

2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid, an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), was studied for its polymorphism. This research is crucial for pharmaceutical applications, as polymorphism can affect the drug's physical properties and bioavailability. The study involved synthesis and structural analysis to understand the impact of double Cl-CH3 exchange (Yunping Zhoujin et al., 2022)(Zhoujin et al., 2022).

2. Crystal Structure Analysis

The crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid was determined using X-ray diffraction. This study provided insights into the molecular arrangement, hydrogen bonding, and other structural features, offering valuable information for material science and pharmaceutical applications (C. Kennard et al., 1982)(Kennard et al., 1982).

3. Antimicrobial Activity

A series of derivatives of this compound were synthesized and evaluated for their antibacterial and antifungal activities. These derivatives showed potential as antimicrobial agents, highlighting the compound's significance in developing new therapeutic agents (NB Patel et al., 2010)(Patel et al., 2010).

4. Environmental Applications

Carbamoyl benzoic acids, including this compound, were explored for their use in wastewater treatment. Their ability to bind heavy metals like Pb2+, Cu2+, and Hg2+ in water was studied, demonstrating their potential in environmental applications for water purification (M. Martinez-Quiroz et al., 2017)(Martinez-Quiroz et al., 2017).

Mechanism of Action

The mechanism of action of “2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid” is not specified in the available resources. It’s possible that it may interact with biological targets such as the Hemoglobin subunit alpha and Hemoglobin subunit beta .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-8-5-9(16)7-10(6-8)17-14(21)18-12-4-2-1-3-11(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWYMPXOKMFVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.